2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

Beschreibung

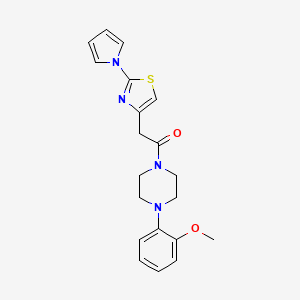

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone features a thiazole ring substituted with a pyrrole group at the 2-position and a piperazine moiety linked via an ethanone bridge.

Key structural attributes:

Eigenschaften

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-26-18-7-3-2-6-17(18)22-10-12-23(13-11-22)19(25)14-16-15-27-20(21-16)24-8-4-5-9-24/h2-9,15H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLHWHRIVWPSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its complex structure, which includes a pyrrole ring, thiazole moiety, and a piperazine group. The molecular formula is with a molecular weight of approximately 318.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O |

| Molecular Weight | 318.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Antitumor Activity

Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. For instance, derivatives of thiazoles have been reported to inhibit cell proliferation in various cancer cell lines. A study highlighted that thiazole-containing compounds showed cytotoxic effects against Jurkat and HT-29 cells with IC50 values less than that of standard chemotherapeutic agents like doxorubicin .

Anticonvulsant Activity

The structural analogs of the compound have demonstrated anticonvulsant properties in various models. For example, thiazole derivatives have been shown to exert protective effects in seizure models, suggesting that the incorporation of specific substituents can enhance this activity . The SAR studies indicate that electron-withdrawing groups on the phenyl ring significantly improve anticonvulsant efficacy.

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds similar to this one have been studied for their potential in treating anxiety and depression by acting as serotonin receptor modulators .

Case Studies

Several studies have investigated the biological activity of compounds related to This compound :

- Antitumor Efficacy : A study assessed the impact of thiazole derivatives on cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

- Anticonvulsant Properties : In a controlled experiment, a related thiazole compound was tested in animal models for seizure activity, showing a dose-dependent reduction in seizure frequency and duration.

- Neuropharmacological Studies : Research involving piperazine analogs indicated improvements in behavioral tests for anxiety when administered to rodent models, suggesting potential therapeutic applications for mood disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ethanone Frameworks

1-(Biphenyl-4-yl)-2-[4-(2-Methoxyphenyl)Piperazin-1-yl]Ethanone (Compound 3c)

- Structure : Replaces the thiazole-pyrrole group with a biphenyl system.

- Pharmacology : Exhibits potent anti-dopaminergic and anti-serotonergic activity, with a lower propensity for catalepsy induction (ED₅₀ = 1.2 mg/kg in rodent models) .

- QSAR Insights :

1-(Biphenyl-4-yl)-2-[4-(2,3-Dichlorophenyl)Piperazin-1-yl]Ethanone (Compound 3k)

- Structure : Features a 2,3-dichlorophenyl substituent on piperazine.

- Pharmacology : Similar antipsychotic profile to 3c but with higher lipophilicity (logP = 3.8 vs. 3.2 for 3c), leading to prolonged metabolic stability .

1-(4-Acetylpiperazin-1-yl)-2-(6-(4-Fluorophenyl)Imidazo[2,1-b]Thiazol-3-yl)Ethanone

Functional Group Impact on Activity

Quantitative Structure-Activity Relationship (QSAR) Trends

- QPlogBB : Compounds with QPlogBB > 0.3 (e.g., 3c, 3k) show superior CNS penetration. The target compound’s methoxyphenyl group likely enhances its QPlogBB .

- Electron Affinity (EA) : Negative EA values (e.g., -1.2 to -1.5 eV) correlate with antidopaminergic potency. The electron-withdrawing methoxy group in the target compound may lower EA, enhancing receptor binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone?

- Methodology : The compound's thiazole and piperazine moieties suggest multi-step synthesis. A common approach involves coupling pre-synthesized fragments:

- Thiazole Core : React 1H-pyrrole with thiazole precursors (e.g., bromothiazole derivatives) via nucleophilic substitution.

- Piperazine Linkage : Introduce the 4-(2-methoxyphenyl)piperazine group via amide or ketone bond formation. For example, coupling a thiazole-acetic acid derivative with 4-(2-methoxyphenyl)piperazine using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Purification : Recrystallization from ethanol or DMF/EtOH mixtures is typical for similar heterocycles .

Q. How can the compound’s molecular structure be validated experimentally?

- Techniques :

- X-ray Crystallography : Resolve dihedral angles between the thiazole, pyrrole, and piperazine rings (critical for understanding π-π interactions). For analogous compounds, angles between 16.83°–51.68° have been reported .

- NMR/FTIR : Confirm substituent positions (e.g., methoxy group at C2-phenyl via -NMR δ ~3.8 ppm) and ketone carbonyl (FTIR ~1680 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peak) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound’s derivatives?

- Methodology :

- Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to assess receptor-binding affinity changes. For example, nitro-to-amine reduction in similar piperazine derivatives modulates serotonin receptor activity .

- Bioisosteric Replacement : Swap the thiazole ring with pyrazole or imidazole and compare pharmacokinetic profiles (e.g., metabolic stability via microsomal assays) .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 5-HT receptors, guided by crystallographic data .

Q. How can contradictory biological activity data between similar compounds be resolved?

- Case Study : If one study reports antitumor activity while another shows no effect:

- Experimental Variables : Check assay conditions (e.g., cell lines, concentration ranges). For instance, pyrazolone derivatives exhibit cytotoxicity in HeLa but not MCF-7 cells due to differential expression of metabolic enzymes .

- Purity Assessment : Use HPLC (>95% purity) to rule out impurities. Contradictions in antimicrobial activity of piperazine derivatives have been traced to residual solvents like DMSO .

- Target Selectivity : Perform kinase profiling to identify off-target effects. Piperazine-containing compounds often cross-react with dopamine D2 and adrenergic receptors .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Tools :

- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Piperazine moieties typically enhance solubility but reduce CNS penetration .

- MD Simulations : Simulate blood-brain barrier penetration using GROMACS, leveraging crystal structure data to model membrane interactions .

- Metabolite Identification : Employ GLORYx for in silico metabolite prediction, focusing on piperazine N-dealkylation or thiazole oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.